molecular formula C5H5ClO B080766 3-(Chloromethyl)furan CAS No. 14497-29-1

3-(Chloromethyl)furan

Cat. No.: B080766
CAS No.: 14497-29-1
M. Wt: 116.54 g/mol
InChI Key: WECUIJXZKLGURU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)furan is an organic compound with the molecular formula C5H5ClO. It consists of a furan ring substituted with a chloromethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Chloromethyl)furan involves the reaction of furan-3-ylmethanol with thionyl chloride in dichloromethane. The reaction is typically carried out at 0°C to room temperature, resulting in the formation of this compound with a high yield .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Chloromethyl)furan has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: Its derivatives are investigated for potential pharmacological activities.

    Material Science: It is used in the synthesis of polymers and other materials with unique properties.

    Industrial Chemistry: It is employed in the production of various chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)furan primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The furan ring’s aromaticity also contributes to its stability and reactivity in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 3-(Chloromethyl)furan is unique due to the specific positioning of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and materials .

Properties

IUPAC Name

3-(chloromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUIJXZKLGURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456040
Record name 3-(chloromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14497-29-1
Record name 3-(chloromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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